molecular formula C11H21NO5 B2847123 2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid CAS No. 2351947-24-3

2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid

Cat. No. B2847123
CAS RN: 2351947-24-3
M. Wt: 247.291
InChI Key: RVCHQJQUXCVSBM-UHFFFAOYSA-N
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Description

“2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid” is a chemical compound. It is used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections .


Synthesis Analysis

The synthesis of this compound involves the use of tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis . The Boc-protected amino acid ionic liquids (Boc-AAILs) were synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various methods such as NMR, elemental analysis, and IR spectroscopic analysis . The molecular weight of a similar compound, Boc-Dap-OH, is 204.22 .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to peptide synthesis. The Boc-AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For example, the Boc-AAILs are clear and nearly colorless to pale yellow liquids at room temperature . They are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .

Scientific Research Applications

Peptide Synthesis and Structural Mimicry

Unnatural amino acids, such as 2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid, play a crucial role in mimicking structural elements of peptides. For instance, an unnatural amino acid was developed to duplicate the hydrogen-bonding functionality of a tripeptide β-strand, forming β-sheet-like hydrogen-bonded dimers. This amino acid, composed of hydrazine, 5-amino-2-methoxybenzoic acid, and oxalic acid groups, was protected by tert-butyloxycarbonyl (Boc) and incorporated into peptides using standard synthesis techniques, demonstrating its utility in studying peptide structures and interactions (Nowick et al., 2000).

Enzyme Inhibition

The compound also finds application in the design of enzyme inhibitors. For example, it served as a building block in the synthesis of renin inhibitory peptides. These peptides contained a dipeptide isostere with a novel acid residue that acted as a transition-state analogue, mimicking the tetrahedral intermediate formed during enzyme-catalyzed hydrolysis. Such studies are vital for developing therapeutics targeting specific enzymes (Thaisrivongs et al., 1987).

Chromogenic Assays

Additionally, the compound was used in the development of selective assays for detecting enzyme activity, such as the HIV-protease assay. This involved the synthesis of oligopeptides serving as chromogenic protease substrates, which allowed for spectrophotometric detection of protease activity. Such applications highlight the compound's utility in biochemical research and diagnostics (Badalassi et al., 2002).

Novel Amino Acid Creation

The compound's applications extend to the synthesis of novel amino acids, which are essential for studying protein structure and function. For example, the synthesis and resolution of amino acids like L-2-amino-5-arylpentanoic acids, constituents in AM-toxins, demonstrate the compound's role in creating unique amino acid structures for scientific study (Shimohigashi et al., 1976).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The future directions for this compound could involve expanding the applicability of amino acid ionic liquids (AAILs) in organic synthesis . This could be achieved by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These could be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .

properties

IUPAC Name

5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5/c1-11(2,3)17-10(15)12-8(9(13)14)6-5-7-16-4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCHQJQUXCVSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCOC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2351947-24-3
Record name 2-{[(tert-butoxy)carbonyl]amino}-5-methoxypentanoic acid
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